(4-(4-Chloro-phenyl)-piperazin-1-YL)-(2-ethoxy-benzylidene)-amine
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Overview
Description
(4-(4-Chloro-phenyl)-piperazin-1-YL)-(2-ethoxy-benzylidene)-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 4-chlorophenyl group and an ethoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chloro-phenyl)-piperazin-1-YL)-(2-ethoxy-benzylidene)-amine typically involves a multi-step process. One common method starts with the preparation of 4-chlorophenylpiperazine, which is then reacted with 2-ethoxybenzaldehyde under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Chloro-phenyl)-piperazin-1-YL)-(2-ethoxy-benzylidene)-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-(4-Chloro-phenyl)-piperazin-1-YL)-(2-ethoxy-benzylidene)-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with receptors or enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its efficacy and safety in treating various conditions, particularly those involving the central nervous system.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4-(4-Chloro-phenyl)-piperazin-1-YL)-(2-ethoxy-benzylidene)-amine involves its interaction with specific molecular targets. The piperazine ring and the benzylidene moiety are likely to play crucial roles in binding to receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-(2-methoxy-benzylidene)-amine
- (4-(4-Bromo-phenyl)-piperazin-1-YL)-(2-ethoxy-benzylidene)-amine
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-(2-ethoxy-phenyl)-amine
Uniqueness
Compared to similar compounds, (4-(4-Chloro-phenyl)-piperazin-1-YL)-(2-ethoxy-benzylidene)-amine stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethoxy group may enhance its solubility and bioavailability, making it a more attractive candidate for certain applications.
Properties
Molecular Formula |
C19H22ClN3O |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine |
InChI |
InChI=1S/C19H22ClN3O/c1-2-24-19-6-4-3-5-16(19)15-21-23-13-11-22(12-14-23)18-9-7-17(20)8-10-18/h3-10,15H,2,11-14H2,1H3/b21-15+ |
InChI Key |
QEXPTQIKDGWUNB-RCCKNPSSSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/N2CCN(CC2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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